
4-bromo-3-(butoxymethyl)-1-isobutyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3-(butoxymethyl)-1-isobutyl-1H-pyrazole is a chemical compound used in scientific research. It has a molecular formula of C12H21BrN2O and a molecular weight of 295.22 g/mol. This compound is synthesized using a specific method, and it has various applications in scientific research.
Mechanism of Action
The mechanism of action of 4-bromo-3-(butoxymethyl)-1-isobutyl-1H-pyrazole involves its interaction with specific GPCRs. This compound can bind to the receptor and activate or inhibit its signaling pathway, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, depending on the specific GPCR it interacts with. Some of the effects include changes in intracellular calcium levels, activation of protein kinases, and modulation of neurotransmitter release. These effects can have implications for various biological processes, including cell growth, differentiation, and survival.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-3-(butoxymethyl)-1-isobutyl-1H-pyrazole in lab experiments is its specificity for certain GPCRs. This allows researchers to target specific pathways and study their functions in detail. However, one limitation of this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 4-bromo-3-(butoxymethyl)-1-isobutyl-1H-pyrazole in scientific research. One potential direction is the development of new drugs and therapies based on its interactions with specific GPCRs. Additionally, this compound can be used in the study of various diseases, including cancer, cardiovascular disease, and neurological disorders. Further research is needed to fully understand the potential applications of this compound in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound with various applications in scientific research. Its synthesis method yields a high-quality product suitable for research purposes. This compound has a specific mechanism of action and can have various biochemical and physiological effects depending on the specific GPCR it interacts with. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its use in the study of various diseases and the development of new drugs and therapies.
Synthesis Methods
The synthesis of 4-bromo-3-(butoxymethyl)-1-isobutyl-1H-pyrazole involves the reaction of 1-isobutyl-3-(butoxymethyl)-1H-pyrazole-4-carbaldehyde with sodium bromide in the presence of acetic acid. The reaction is carried out at room temperature for several hours, and the resulting compound is purified using column chromatography. This method yields a high-quality product that is suitable for scientific research.
Scientific Research Applications
4-bromo-3-(butoxymethyl)-1-isobutyl-1H-pyrazole has various applications in scientific research. It is commonly used in the study of G protein-coupled receptors (GPCRs) and their signaling pathways. This compound can be used to activate or inhibit specific GPCRs, allowing researchers to study their functions in different biological systems. Additionally, this compound has been used in the development of new drugs and therapies for various diseases.
properties
IUPAC Name |
4-bromo-3-(butoxymethyl)-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrN2O/c1-4-5-6-16-9-12-11(13)8-15(14-12)7-10(2)3/h8,10H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLXJYSJACFKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1Br)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2755346.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide](/img/structure/B2755349.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-chlorophenyl)acetamide](/img/structure/B2755350.png)
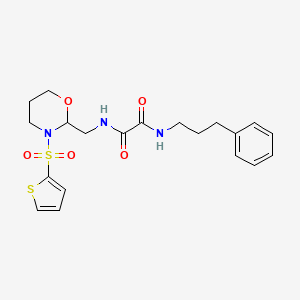
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide](/img/no-structure.png)
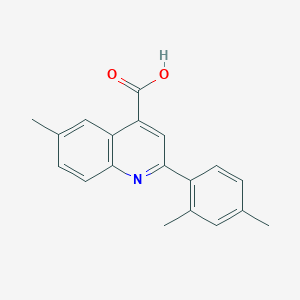
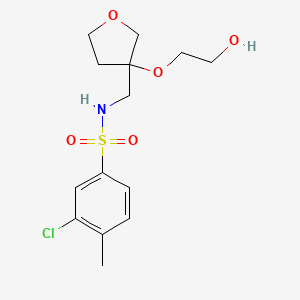
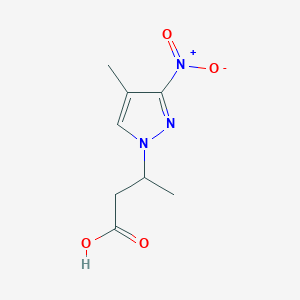

![N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)pyrazine-2-carboxamide hydrochloride](/img/structure/B2755362.png)
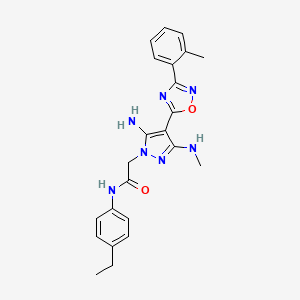
![6,6-dimethoxy-5H,6H,7H-imidazo[2,1-b][1,3]thiazine](/img/structure/B2755364.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2755369.png)